methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate
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Overview
Description
Methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by its unique structure, which includes a cyclopentenone ring and a hexanoate ester group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Carboxylic Acid+MethanolAcid CatalystEster+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The cyclopentenone ring may also interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another ester with a simpler structure, used in flavoring and fragrances.
Ethyl acetate: A widely used ester in solvents and coatings.
Methyl propionate: Similar in structure but with a shorter carbon chain.
Uniqueness
Methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate is unique due to its cyclopentenone ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from simpler esters and contributes to its specific applications in research and industry .
Properties
CAS No. |
72488-02-9 |
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Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate |
InChI |
InChI=1S/C16H26O3/c1-3-4-8-13-11-12-15(17)14(13)9-6-5-7-10-16(18)19-2/h11-14H,3-10H2,1-2H3/t13-,14+/m1/s1 |
InChI Key |
DTXKPEIISBRMGS-KGLIPLIRSA-N |
Isomeric SMILES |
CCCC[C@@H]1C=CC(=O)[C@H]1CCCCCC(=O)OC |
Canonical SMILES |
CCCCC1C=CC(=O)C1CCCCCC(=O)OC |
Origin of Product |
United States |
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